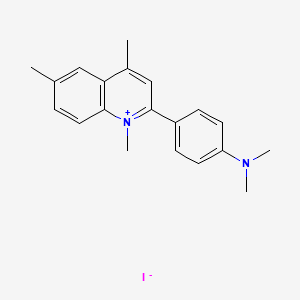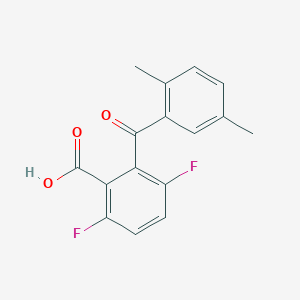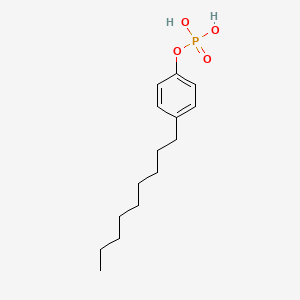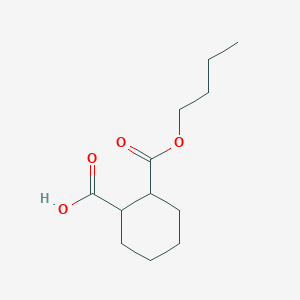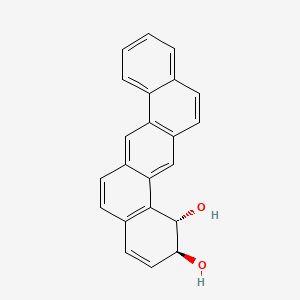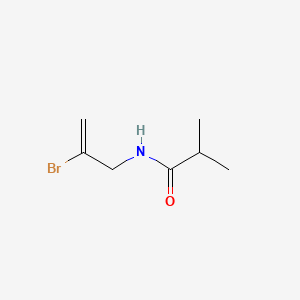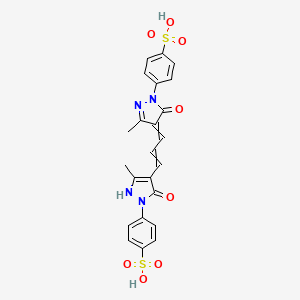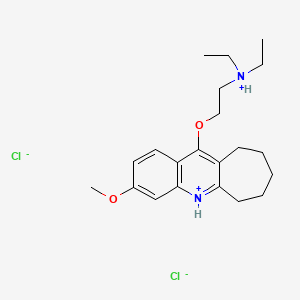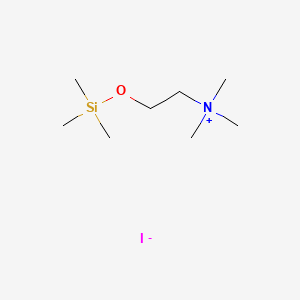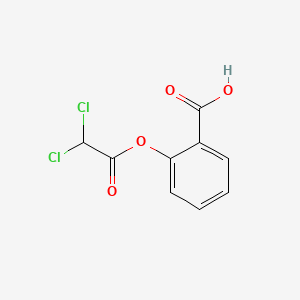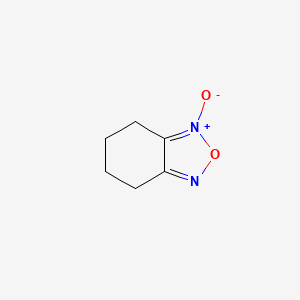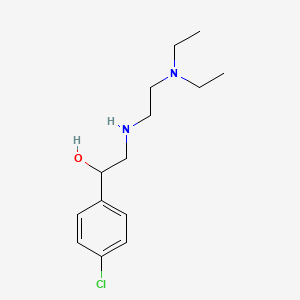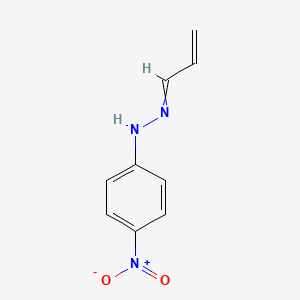
2-Propenal, (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-Propenal (acrolein) and 4-nitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
CH2=CHCHO+H2N−NH−C6H4NO2→CH2=CH−CH=N−NH−C6H4NO2+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
2-Propenal, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Potential use in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Propenal, (4-nitrophenyl)hydrazone involves its interaction with nucleophiles. The hydrazone linkage is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenal, (2,4-dinitrophenyl)hydrazone
- 2-Propenal, 3-phenyl-, (2,4-dinitrophenyl)hydrazone
Uniqueness
2-Propenal, (4-nitrophenyl)hydrazone is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
3426-28-6 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
4-nitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-3-5-9(6-4-8)12(13)14/h2-7,11H,1H2 |
Clave InChI |
HDHSVDQIXIKIDQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


